molecular formula C28H27N3O3 B609535 Netarsudil CAS No. 1254032-66-0

Netarsudil

Cat. No.: B609535
CAS No.: 1254032-66-0
M. Wt: 453.5 g/mol
InChI Key: OURRXQUGYQRVML-AREMUKBSSA-N
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Description

Netarsudil (C₃₀H₃₅N₃O₉S₂, molecular weight 645.74) is a Rho-associated coiled-coil kinase (ROCK) inhibitor with selective activity against ROCK2 (Ki = 4.2 nM) . It reduces intraocular pressure (IOP) by modulating trabecular meshwork contractility and enhancing aqueous humor outflow . Approved in 2017 for open-angle glaucoma and ocular hypertension, this compound also exhibits anti-fibrotic properties by inhibiting TGF-β2-induced α-SMA and collagen 1A expression in human trabecular meshwork (HTM) cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Netarsudil is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the core structure, which involves the formation of a benzene ring substituted with various functional groups. The key steps include:

    Formation of the Benzene Ring: The initial step involves the formation of a benzene ring with specific substituents. This is typically achieved through Friedel-Crafts alkylation or acylation reactions.

    Introduction of Functional Groups: Various functional groups such as amino, hydroxyl, and ester groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to ensure high yield and purity.

    Final Assembly: The final step involves the coupling of the core structure with other molecular fragments to form the complete this compound molecule. This step may involve condensation reactions and requires precise control of reaction conditions to avoid side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large quantities of reactants are mixed in reactors, and the reactions are carried out under controlled conditions.

    Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain high-purity this compound.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Netarsudil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound into its reduced forms. Reducing agents such as sodium borohydride are commonly used.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. These reactions often require specific catalysts and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Catalysts such as palladium on carbon, and specific solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Key Mechanisms

  • Rho Kinase Inhibition : Reduces actomyosin contraction and extracellular matrix production.
  • Norepinephrine Transporter Inhibition : Modulates aqueous humor dynamics.
  • Increased Trabecular Outflow Facility : Enhances drainage through the trabecular meshwork.

Glaucoma Management

Netarsudil has been approved by the U.S. Food and Drug Administration for the reduction of IOP in patients with primary open-angle glaucoma and ocular hypertension. Clinical studies have shown that this compound significantly lowers IOP when administered once daily.

Efficacy in Clinical Trials

  • Phase 2 and Phase 3 Studies : Demonstrated significant reductions in IOP with once-daily dosing.
  • Comparison to Timolol : In trials, this compound was found to be non-inferior to timolol maleate, a standard treatment .

Case Studies

  • Study on Aqueous Humor Dynamics :
    • Objective : To evaluate changes in aqueous humor dynamics post-treatment with this compound.
    • Results : Mean diurnal trabecular outflow facility increased significantly compared to baseline measurements (0.039 µL/min/mm Hg vs. 0.007 µL/min/mm Hg) in treated vs. control groups .
  • Long-term Safety Profile :
    • Objective : Assess long-term safety and tolerability.
    • Findings : No serious systemic side effects were reported; however, mild conjunctival hyperemia was observed as a common side effect .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, allowing for sustained IOP reduction over 24 hours following administration. Studies have demonstrated its ability to maintain effective concentrations in ocular tissues .

Comparative Efficacy Table

TreatmentMean IOP Reduction (mmHg)Administration FrequencyStudy Reference
This compoundUp to 9.1Once daily
Timolol MaleateVariable (dependent on baseline)Twice daily
LatanoprostVariableOnce daily

Mechanism of Action

Netarsudil exerts its effects by inhibiting the enzyme rho kinase. This inhibition leads to increased outflow of aqueous humor through the trabecular meshwork, reducing intraocular pressure. Additionally, this compound inhibits the norepinephrine transporter, which further contributes to its pressure-lowering effects .

Comparison with Similar Compounds

Comparison with Other ROCK Inhibitors

Ripasudil

  • Efficacy: A Phase 3 trial in Japan (N=245) compared netarsudil (once daily) with ripasudil (twice daily).
  • Safety : Both drugs share ocular side effects (e.g., conjunctival hyperemia), but ripasudil’s twice-daily regimen may increase exposure-related irritation .
  • Mechanistic Differences: this compound uniquely inhibits the norepinephrine transporter (NET), providing dual mechanisms for IOP control .

Structural Analogs (Experimental)

  • Compound II Derivatives : Flipping the 1,4-benzodioxane skeleton and substituting active groups yielded compounds 10a-g and 13a-c. Only two derivatives showed moderate ROCK2 inhibition (IC₅₀ ~100 nM), highlighting this compound’s structural optimization .

Comparison with Prostaglandin Analogs (Latanoprost)

  • Monotherapy: this compound 0.02% achieved similar IOP reduction to latanoprost 0.005% (LS mean IOP: 17.3–19.1 mmHg vs. 16.7–17.9 mmHg) .
  • Combination Therapy: this compound/latanoprost fixed-dose combination (FDC) showed superior efficacy (LS mean IOP: 14.9–16.3 mmHg) compared to either drug alone (Δ = -1.8 to -3.0 mmHg vs. This compound; Δ = -1.2 to -2.5 mmHg vs. latanoprost; p < 0.001) .
  • Safety: Corneal verticillata (15% incidence) and conjunctival hemorrhage (29.6%) were unique to this compound, while latanoprost had fewer ocular adverse drug reactions (ADRs) .

Comparison with Beta-Blockers (Timolol)

  • Efficacy : this compound’s IOP-lowering effect matched timolol in clinical trials but without systemic side effects (e.g., bradycardia) .
  • Safety : this compound’s ocular ADRs (e.g., hyperemia: 29.6% vs. 53.2% in FDA reports) were more frequent but localized .

Pharmacoeconomic Considerations

This compound’s higher cost (vs. generics like timolol) and benzalkonium chloride (BAK) content (0.02% w/v) may limit accessibility and tolerability .

Biological Activity

Netarsudil, a novel compound classified as a Rho kinase (ROCK) and norepinephrine transporter (NET) inhibitor, has emerged as a significant therapeutic agent in the management of glaucoma and ocular hypertension. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound exhibits its primary pharmacological effects through the inhibition of Rho-associated protein kinases (ROCK1 and ROCK2). These kinases play critical roles in regulating the contractility of trabecular meshwork (TM) cells, influencing aqueous humor outflow and intraocular pressure (IOP). By inhibiting these kinases, this compound reduces actomyosin contraction within TM cells, thereby enhancing trabecular outflow facility and decreasing IOP. Additionally, it inhibits the norepinephrine transporter, which may further contribute to its IOP-lowering effects by modulating aqueous humor dynamics.

Key Mechanisms:

  • ROCK Inhibition : Reduces cell stiffness and extracellular matrix production in TM cells.
  • NET Inhibition : Increases norepinephrine signaling, potentially reducing aqueous humor production.

Preclinical Findings

In preclinical studies, this compound demonstrated potent inhibitory activity against ROCK1 and ROCK2 with IC50 values of 79 nM and 16 nM respectively. The compound also effectively blocked TGF-β2-induced fibrogenic marker expression in human TM cells, indicating its antifibrotic properties .

Table 1: Comparative Inhibitory Potency of this compound and Related Compounds

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)Other Kinases
This compound7916PKA, MRCKA
This compound-M1<15<5-
AR-12286150100-
Y-27632200300-
Fasudil250400-

Clinical Efficacy

This compound has been evaluated in various clinical trials for its efficacy in lowering IOP in patients with open-angle glaucoma and ocular hypertension. A multicenter open-label study revealed that this compound monotherapy resulted in a mean IOP reduction of 16.9% in treatment-naïve patients .

Phase III Trials

In pooled analyses from Phase III studies, this compound was shown to be noninferior to traditional treatments such as timolol. Mean IOP reductions ranged from 16.4 to 18.1 mmHg among patients treated with this compound . The safety profile was favorable, with treatment-related serious adverse events occurring at similar rates compared to control groups.

Case Studies

Recent studies highlight this compound's effectiveness in specific patient populations. For instance, research at Duke Eye Center demonstrated that this compound effectively reduced steroid-induced ocular hypertension—an important finding given that glucocorticoids can significantly elevate IOP in susceptible individuals . This study utilized both clinical data and animal models to elucidate the drug's mechanisms in counteracting glucocorticoid effects.

Safety Profile

The safety profile of this compound has been extensively documented. Common adverse effects include mild conjunctival hyperemia and transient ocular irritation. Serious adverse events were rare but included instances like pneumonia and malignant melanoma reported in isolated cases .

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Netarsudil in lowering intraocular pressure (IOP), and how are these mechanisms validated experimentally?

this compound inhibits Rho-associated protein kinase (ROCK) and norepinephrine transporters, reducing IOP by increasing trabecular outflow and decreasing aqueous humor production. Experimental validation involves:

  • In vitro stress fiber assays : Primary human trabecular meshwork (HTM) or porcine trabecular meshwork (PTM) cells are treated with this compound (e.g., 0.015–1.2 µM) and stained with Alexa Fluor-488 phalloidin to visualize actin cytoskeleton reorganization .
  • Ex vivo perfusion studies : Human donor eyes are perfused with this compound to measure outflow facility changes .

Q. What standardized experimental models are used to evaluate this compound’s efficacy in glaucoma research?

  • Animal models : Murine or rabbit models with induced ocular hypertension, measuring IOP reduction via tonometry after topical this compound administration.
  • Clinical trial frameworks : Phase 3 studies (e.g., MERCURY-1) use randomized, double-masked designs to compare this compound-latanoprost combinations against monotherapies, with IOP reduction as the primary endpoint .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different patient subgroups?

Contradictions (e.g., hyperemia in some patients vs. efficacy in others) require:

  • Stratified analysis : Segment clinical trial data by covariates like baseline IOP, corneal thickness, or genetic markers (e.g., CYP3A4 polymorphisms affecting drug metabolism).
  • Mechanistic studies : Correlate in vitro HTM cell responses (e.g., α-SMA expression) with clinical outcomes using regression models .
  • Post-hoc analysis of pooled datasets : Re-analyze Phase 3 trial data (e.g., Asrani et al., 2019) to identify confounding variables .

Q. What methodologies are recommended for studying this compound’s anti-fibrotic effects in trabecular meshwork remodeling?

  • TGF-β2 co-treatment assays : Serum-starved HTM cells are treated with 500 nM this compound and 8 ng/mL TGF-β2, followed by immunofluorescence staining for α-SMA, FSP1, and collagen 1A to quantify fibrotic marker suppression .
  • RNA sequencing : Profile transcriptomic changes in HTM cells to identify pathways modulated by this compound (e.g., Rho/ROCK vs. TGF-β/Smad).

Q. How should researchers design experiments to assess this compound’s long-term safety profile in preclinical models?

  • Chronic dosing studies : Administer this compound (e.g., 0.02% ophthalmic solution) twice daily in rabbits for 6–12 months, monitoring corneal endothelial cell density via specular microscopy to detect edema risks .
  • Comparative toxicology : Use histopathology to contrast this compound’s effects with other ROCK inhibitors (e.g., ripasudil) on conjunctival inflammation .

Q. Data Analysis & Interpretation

Q. What statistical approaches address variability in this compound’s IOP-lowering response in heterogeneous populations?

  • Mixed-effects models : Account for repeated IOP measurements within subjects and covariates like diurnal variation.
  • Bayesian hierarchical modeling : Estimate subgroup-specific treatment effects while borrowing strength across populations .

Q. How can conflicting findings about this compound’s corneal side effects be systematically evaluated?

  • Meta-analysis of adverse event data : Pool safety data from trials (e.g., Dasso et al., 2018; Asrani et al., 2019) to calculate odds ratios for corneal edema, adjusting for baseline risk factors .
  • In silico modeling : Use molecular dynamics simulations to predict this compound’s interaction with corneal epithelial tight junctions .

Q. Experimental Design Best Practices

Q. What controls are essential in this compound in vitro studies to ensure reproducibility?

  • Vehicle controls : Use matched concentrations of preservatives (e.g., benzalkonium chloride) to isolate this compound-specific effects.
  • Benchmark inhibitors : Include ROCK inhibitors (e.g., Y-27632) to validate assay specificity .

Q. How should researchers optimize dosing regimens for this compound combination therapies?

  • Factorial design trials : Test this compound with prostaglandin analogs (e.g., latanoprost) at varying doses to identify synergistic IOP reduction without exacerbating hyperemia .
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Measure aqueous humor concentrations of this compound and its metabolite (AR-13503) to refine dosing intervals .

Properties

IUPAC Name

[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURRXQUGYQRVML-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027774
Record name Netarsudil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254032-66-0
Record name [4-[(1S)-1-(Aminomethyl)-2-(6-isoquinolinylamino)-2-oxoethyl]phenyl]methyl 2,4-dimethylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254032-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Netarsudil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254032660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Netarsudil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13931
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Netarsudil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NETARSUDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6I5QDT7QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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